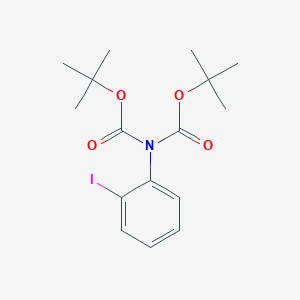

N,N-Di-Boc-2-iodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-iodophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22INO4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSDDNDJGXNWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=CC=CC=C1I)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584566 | |

| Record name | Di-tert-butyl (2-iodophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-53-0 | |

| Record name | Di-tert-butyl (2-iodophenyl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Di-Boc-2-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Aryl Iodides in Synthetic Chemistry

Aryl iodides are highly valued substrates in synthetic organic chemistry, primarily due to their reactivity in a wide array of cross-coupling reactions. researchgate.net The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which facilitates the oxidative addition step in many transition metal-catalyzed reactions, such as those involving palladium, nickel, and copper. beilstein-journals.orghighfine.com This enhanced reactivity often allows for milder reaction conditions and lower catalyst loadings compared to the corresponding aryl bromides or chlorides. rsc.org

In palladium-catalyzed C-C cross-coupling reactions, aryl iodides are generally superior substrates compared to aryl bromides or chlorides. nih.gov This reactivity trend is crucial for widely used transformations like the Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.nethighfine.com However, in some palladium-catalyzed C-N bond-forming processes, aryl iodides have historically been less successful than other aryl halides, although recent advancements in catalyst systems are overcoming these limitations. nih.gov The ability of aryl iodides to participate in these diverse transformations makes them indispensable intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.netacs.org

Role of Protected Anilines As Versatile Precursors

Anilines are fundamental building blocks in organic synthesis, but their inherent nucleophilicity and basicity can lead to undesirable side reactions. researchgate.net To circumvent this, the amino group is often "protected" with a temporary blocking group. researchgate.net This protection strategy is crucial in multistep syntheses to ensure that the amine functionality does not interfere with reactions targeting other parts of the molecule. researchgate.net

Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most common in non-peptide chemistry. researchgate.netnih.gov The popularity of the Boc group stems from several advantageous properties:

Stability: It is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions. researchgate.netnih.govkoreascience.kr

Mild Cleavage: The Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are often compatible with other functional groups in the molecule. nih.gov

Clean Deprotection: The byproducts of its cleavage are typically volatile (isobutylene and carbon dioxide), simplifying purification. highfine.com

The protection of anilines, including the formation of N,N-di-Boc derivatives, allows for a broader range of chemical transformations to be performed on the aromatic ring without interference from the amino group. researchgate.net

Overview of N,n Di Boc 2 Iodoaniline As a Bifunctional Synthon

N,N-Di-Boc-2-iodoaniline combines the high reactivity of an aryl iodide with a protected aniline (B41778) functionality in a single molecule. This bifunctional nature makes it a highly strategic synthon for the synthesis of complex nitrogen-containing heterocyclic compounds. The presence of two Boc groups on the nitrogen atom further modulates its electronic and steric properties.

The utility of this compound is evident in its application in various synthetic transformations. For instance, it has been used as a precursor in the synthesis of pyrrolyl 4-quinolinone alkaloids. nih.gov In these syntheses, the iodo group serves as a handle for palladium-catalyzed reactions like the Sonogashira coupling, while the di-Boc protected amino group can participate in subsequent cyclization steps. nih.gov Research has also demonstrated its use in Suzuki coupling reactions to create biphenyl (B1667301) derivatives, which are precursors to important ligands. researchgate.net

The reactivity of the N-Boc group can be influenced by the solvent and reaction conditions. For example, in the synthesis of indoles via Sonogashira coupling and cyclization, N-Boc-2-iodoaniline was found to yield the cyclized product in DMSO, while in other solvents, only the initial coupling product was formed. acs.org This highlights the nuanced reactivity that can be harnessed by chemists.

Below are some of the reported physical and spectral properties of this compound:

| Property | Value |

| Molecular Formula | C₁₆H₂₂INO₄ |

| Molecular Weight | 419.25 g/mol |

| Appearance | White solid |

| Melting Point | 109–111 °C nih.govacs.org |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.84 (dd, 1H), 7.34 (ddd, 1H), 7.20 (dd, 1H), 7.00 (ddd, 1H), 1.40 (s, 18H) nih.govacs.org |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 150.3, 142.0, 139.0, 128.9, 128.8, 99.7, 82.8, 27.8 nih.govacs.org |

| FT-IR (neat) ν (cm⁻¹) | 1754, 1726, 1369, 1281, 1243, 1152, 1117 nih.govacs.org |

Historical Context and Evolution of Its Applications

Convergent and Linear Synthesis Strategies

The synthesis of this compound can be approached through two main strategies: a linear sequence involving the initial iodination of an aniline derivative followed by Boc protection, or a convergent approach where a di-Boc protected aniline is subsequently iodinated.

Boc Protection of 2-Iodoaniline (B362364)

A common linear strategy involves the direct protection of commercially available 2-iodoaniline with two tert-butoxycarbonyl (Boc) groups. This transformation is typically achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). organic-chemistry.orgsci-hub.se

The efficiency of the N-Boc protection of anilines can be influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. While the reaction can proceed without a catalyst, particularly under solvent-free conditions, various catalysts have been explored to enhance reaction rates and yields. sci-hub.seresearchgate.net

Several catalysts have been shown to be effective for the N-Boc protection of amines. For instance, copper iodide nanoparticles (CuI-NPs) have been utilized as a recyclable catalyst for the N-tert-butoxycarbonylation of amines under solvent-free, mechanochemical conditions, often leading to high yields in short reaction times. niscair.res.in Other catalysts, such as iodine and various Lewis acids, have also been employed to facilitate this protection. organic-chemistry.org The use of alcoholic solvents like methanol (B129727) has been reported to significantly accelerate the rate of Boc protection of aromatic amines at room temperature, even without the need for a base. wuxibiology.com

Table 1: Comparison of Catalysts for N-Boc Protection of Aniline

| Catalyst | Conditions | Yield (%) | Reference |

| None (solvent-free) | Room temperature, 30 min | 95 | sci-hub.se |

| CuI-NPs (10 mol%) | Solvent-free, grinding, 5 min | 81 | niscair.res.in |

| Iodine | Solvent-free, room temperature | - | organic-chemistry.org |

| Methanol (solvent) | Room temperature | - | wuxibiology.com |

This table is for illustrative purposes and compares different catalytic systems for the general N-Boc protection of aniline, which is a related transformation.

A significant challenge in the Boc protection of anilines is controlling the degree of substitution to selectively obtain the mono- or di-protected product. The formation of N,N-di-Boc-aniline can be favored by using an excess of (Boc)₂O and a suitable catalyst. One reported method to achieve di-Boc protection involves a two-step process where the aniline is first doubly protected, followed by selective removal of one Boc group if the mono-Boc product is desired. researchgate.net However, for the synthesis of this compound, the goal is to achieve complete di-protection.

Research has shown that under certain conditions, such as using (Boc)₂O in the presence of 4-(dimethylamino)pyridine (DMAP), the formation of the di-Boc derivative can be promoted. vulcanchem.com A study on the synthesis of this compound specifically reported a 96% yield. nih.govacs.org

Optimization of Protecting Group Conditions

Iodination of N,N-Di-Boc-aniline Derivatives

A convergent approach involves the synthesis of N,N-Di-Boc-aniline as a precursor, followed by regioselective iodination at the ortho position.

Achieving regioselective iodination of the aromatic ring is crucial. The directing effect of the N,N-di-Boc group favors substitution at the ortho and para positions. To obtain the 2-iodo isomer specifically, ortho-iodination techniques are necessary.

Various reagents and methods have been developed for the iodination of aromatic compounds. These include molecular iodine in the presence of an oxidizing agent or an acid, and reagents like N-iodosuccinimide (NIS). asianpubs.orgcommonorganicchemistry.com For anilines and other activated aromatic systems, direct iodination is often feasible. commonorganicchemistry.com The choice of iodinating agent and reaction conditions can significantly influence the regioselectivity of the reaction. For instance, the use of Ag₂SO₄/I₂ has been reported for the selective ortho-iodination of certain phenols. nih.gov While many methods favor para-iodination of anilines, specific conditions can be tailored to promote ortho-substitution. nih.govresearchgate.net Recent advancements have also explored acid-catalyzed, non-directed ortho-functionalization of anilines. acs.org

Table 2: Selected Reagents for Aromatic Iodination

| Reagent System | Substrate Type | Predominant Isomer | Reference |

| Ag₂SO₄/I₂ | 3,5-Dichlorophenol | ortho | nih.govnih.gov |

| AgSbF₆/I₂ | Aniline | para | nih.gov |

| N-Iodosuccinimide (NIS) | Aniline Analogues | ortho | acs.org |

| I₂ / [bmim]HSO₄ | Phenols, Anilines | para | asianpubs.org |

This table highlights various iodination reagents and their observed regioselectivity on different aromatic substrates.

The synthesis of the N,N-Di-Boc-aniline precursor is a key step in the convergent strategy. This is typically achieved by reacting aniline with an excess of di-tert-butyl dicarbonate under basic conditions. The optimization of this reaction is similar to the Boc protection of 2-iodoaniline, with the goal of achieving complete di-substitution on the nitrogen atom.

Regioselective Aromatic Iodination Techniques

Investigation of Reaction Parameters and Yield Optimization

The efficiency of this compound synthesis is influenced by several critical reaction parameters. Optimizing these factors is essential for maximizing product yield and purity.

The choice of solvent plays a crucial role in the formation of this compound. Aprotic solvents are generally preferred for this type of reaction. In one documented procedure, dry tetrahydrofuran (B95107) (THF) was used as the solvent for the reaction of N-Boc-2-iodoaniline with sodium hydride, followed by the addition of an acyl chloride at low temperatures. nih.govacs.org The use of a dry solvent is critical to prevent the quenching of the sodium hydride and to ensure the desired reactivity. Some modern synthetic approaches advocate for solvent-free conditions, which are both economically and environmentally advantageous by eliminating the need for solvent handling and disposal. researchgate.net

The following table summarizes the impact of different solvents on the synthesis of related N-Boc protected aryl amines, which can provide insights into the synthesis of the di-Boc variant.

| Solvent System | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |

| Tetrahydrofuran (THF) | Sodium Hydride | 0 to -78 | 96 | acs.org |

| Acetonitrile | Pd(PPh₃)₄, CuI, Et₃N | 80 | - | acs.org |

| Dichloromethane (B109758) | Trifluoroacetic acid | Reflux | - | beilstein-journals.org |

| Water-acetone | Catalyst-free | Not specified | Excellent | researchgate.net |

| Solvent-free | 1,1,3,3-tetramethylguanidinium acetate (B1210297) | Ambient | - | researchgate.net |

| Solvent-free | Sulfonic acid-functionalized nanoporous Na+-montmorillonite | Room Temp | Excellent | researchgate.net |

Data in the table is illustrative and based on related N-Boc protection reactions. The yield for this compound in THF is specifically noted.

The stoichiometry of the reactants is a key determinant of the reaction's outcome. In the synthesis of this compound from N-Boc-2-iodoaniline, a molar excess of the Boc-protecting agent and the base is typically employed to drive the reaction to completion. For example, a procedure specifies using 1.50 equivalents of sodium hydride and 1.20 equivalents of the acyl chloride relative to the starting N-Boc-2-iodoaniline. nih.govacs.org This ensures the complete deprotonation of the N-H bond, facilitating the introduction of the second Boc group. The use of excess base can sometimes lead to the formation of side products, making careful control of stoichiometry important. researchgate.net

| Reagent | Stoichiometric Ratio (equiv) | Role | Reference |

| N-Boc-2-iodoaniline | 1.00 | Starting Material | nih.govacs.org |

| Sodium Hydride | 1.50 | Base | nih.govacs.org |

| Acyl Chloride | 1.20 | Acylating Agent | nih.govacs.org |

| Di-tert-butyl dicarbonate | Not specified | Boc Source | researchgate.net |

| 4-(N,N-dimethylamino)pyridine (DMAP) | Catalytic | Catalyst | nih.gov |

Temperature is a critical parameter that governs the rate and selectivity of the synthesis. The formation of this compound often requires precise temperature management. The initial deprotonation step using sodium hydride is conducted at 0 °C to control the exothermic reaction. nih.govacs.org Subsequently, the addition of the acylating agent is performed at a much lower temperature, -78 °C, to prevent side reactions and ensure the selective formation of the desired product. nih.govacs.org After the addition, the reaction mixture is allowed to stir at the same low temperature for a specific duration to ensure the reaction proceeds to completion before being quenched. nih.govacs.org Higher temperatures could lead to the decomposition of reactants or the formation of undesired byproducts.

While the direct di-Boc protection of 2-iodoaniline can be achieved with a strong base, catalytic methods are often employed for N-Boc protections to improve efficiency and mildness. Catalysts such as 4-(N,N-dimethylamino)pyridine (DMAP) are known to facilitate the N-Boc protection of amines. researchgate.netnih.gov In the context of synthesizing related compounds, various catalytic systems have been explored. For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in conjunction with a copper(I) iodide (CuI) co-catalyst are used in subsequent reactions involving N,N-diacyl-2-iodoanilines. acs.org Other research highlights the use of organocatalysts like guanidine (B92328) hydrochloride and heterogeneous catalysts such as sulfonic acid-functionalized nanoporous Na+-montmorillonite for N-Boc protection under mild, often solvent-free, conditions. researchgate.net These catalytic approaches can offer advantages such as faster reaction rates, higher selectivity, and easier purification. researchgate.net

Temperature Control and Reaction Kinetics

Advanced Approaches to this compound Synthesis

To improve upon traditional synthetic methods, advanced techniques are being explored to enhance reaction efficiency and reduce environmental impact.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products. rsc.orgchim.it This technology has been successfully applied to the synthesis of a wide array of nitrogen-containing heterocycles. rsc.orgchim.itresearchgate.net While specific protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the principles of microwave heating are applicable. Microwave irradiation can facilitate the rapid heating of the reaction mixture, which can be particularly beneficial for overcoming activation energy barriers in a shorter time frame compared to conventional heating. chim.it For example, microwave heating has been used in reactions involving N-Boc protected intermediates, such as in the synthesis of imidazo-pyrrole derivatives where a Boc-deprotection/cyclization cascade is promoted. chim.it Given its success in related transformations, microwave-assisted synthesis represents a promising avenue for the efficient and rapid production of this compound.

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. While specific literature detailing a dedicated flow synthesis for this compound is not extensive, the principles are readily extrapolated from related N-Boc protection and aniline functionalization reactions.

The N-tert-butoxycarbonylation of anilines is well-suited for translation to a continuous flow process. A typical setup would involve pumping a stream of the substrate (2-iodoaniline or N-Boc-2-iodoaniline) dissolved in a suitable solvent, which is then merged with a stream of the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O), before entering a heated reactor coil. The precise control of stoichiometry and residence time within the reactor can maximize the formation of the desired di-substituted product while minimizing mono-protected intermediates or side reactions.

Researchers have successfully employed flow chemistry for related transformations. For instance, a two-stage, continuous flow-through approach for the iodination of indoles followed by their subsequent Boc protection has been reported, demonstrating the feasibility of multi-step sequences in flow. Similarly, the deprotection of N-Boc groups has been efficiently achieved in continuous flow using solid acid catalysts, a process that could potentially be reversed or adapted for protection. rsc.org The ability of flow reactors to handle unstable intermediates, such as diazonium salts or organometallic species, further underscores their utility for complex aromatic functionalizations that might precede or follow the Boc-protection step. maynoothuniversity.ie

The table below illustrates a conceptual comparison between a conventional batch synthesis and a potential flow chemistry approach for the preparation of this compound.

| Parameter | Conventional Batch Synthesis | Conceptual Flow Synthesis |

|---|---|---|

| Starting Material | N-Boc-2-iodoaniline | 2-Iodoaniline |

| Reagents | (Boc)₂O, Strong Base (e.g., NaH), Catalyst (e.g., DMAP) | (Boc)₂O, Base (e.g., Triethylamine) |

| Solvent | Anhydrous THF | Acetonitrile or 2-MeTHF |

| Reactor | Round-bottom flask | PFA or Stainless Steel Tubing Coil, Packed-Bed Reactor |

| Temperature | 0 °C to Room Temperature | 60 - 120 °C (Superheated) |

| Reaction Time | Several hours (e.g., 12 h) mychemblog.com | Minutes (e.g., 10-20 min residence time) nih.gov |

| Workup | Aqueous quench, extraction, chromatography | Inline quenching/scavenging, solvent evaporation |

| Key Advantages | Simple equipment setup | Enhanced safety, scalability, process control, reduced reaction time. maynoothuniversity.ie |

Sustainable and Green Chemistry Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be significantly improved by adopting more sustainable practices, focusing on solvent choice, catalyst efficiency, and atom economy.

Traditional methods for N-Boc protection often rely on volatile organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and may require stoichiometric amounts of base. mychemblog.com These approaches have drawbacks related to solvent toxicity and waste generation. Recent research has focused on developing greener alternatives.

A significant advancement is the development of solvent-free N-Boc protection protocols. These methods involve reacting the amine with (Boc)₂O at room temperature, often without any catalyst, which dramatically reduces waste and simplifies product isolation. derpharmachemica.combenthamdirect.com When a solvent is necessary, eco-friendly options have proven highly effective. Glycerol, a biodegradable and non-toxic solvent, has been used for the chemoselective N-Boc protection of various amines with excellent yields. rsc.org Water has also been employed as a green medium for both the protection and deprotection of Boc groups, often proceeding efficiently without any catalyst. semanticscholar.orgccsenet.orgtandfonline.com For acylation reactions, greener bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been identified as superior alternatives to traditional polar aprotic solvents. acs.org

The following table compares a traditional synthesis with several green alternative methodologies for N-acylation, applicable to the synthesis of this compound.

| Method | Catalyst/Reagent | Solvent | Key Green Advantage(s) | Reference |

|---|---|---|---|---|

| Traditional | DMAP / Base (e.g., TEA, NaH) | THF or DCM | Standard, widely used procedure. | mychemblog.com |

| Solvent-Free | None or Malic Acid | None | Eliminates solvent waste; catalyst is biodegradable and recyclable. | benthamdirect.com |

| Glycerol-Mediated | None | Glycerol | Uses a non-toxic, biodegradable, and recyclable solvent. | rsc.org |

| Water-Mediated | None | Water | Most environmentally benign solvent; avoids organic solvents. | tandfonline.com |

| Heterogeneous Catalysis | Amberlite-IR 120 or SBA-15 | None | Catalyst is easily recoverable and reusable; solvent-free conditions. | derpharmachemica.combohrium.com |

By integrating flow chemistry techniques and adhering to green chemistry principles, the synthesis of this compound can be transformed into a more efficient, safer, and environmentally sustainable process.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org this compound serves as an excellent substrate in these transformations due to the well-defined reactivity of the aryl iodide bond.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl structures by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. harvard.edulibretexts.org

This compound can be coupled with a wide array of aryl and heteroaryl boronic acids to generate N,N-Di-Boc-2-aminobiphenyl derivatives. Research has demonstrated successful couplings with boronic acids bearing both electron-donating and electron-withdrawing groups. nsf.gov For instance, reactions with phenylboronic acid, as well as substituted phenylboronic acids containing methoxy, and trifluoromethyl groups, proceed in high yields. nsf.gov The reaction also accommodates sterically hindered ortho-substituted boronic acids. nsf.gov

Furthermore, the coupling is not limited to simple arylboronic acids. Heteroaryl boronic acids, such as those derived from indoles, have been successfully employed. nih.govrsc.org The use of MIDA (N-methyliminodiacetic acid) boronates, which are bench-stable and allow for a slow release of the boronic acid, has expanded the scope to include otherwise unstable boronic acids. harvard.edu

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | High |

| 2 | 4-Methoxyphenylboronic acid | [Pd(IPr)(cin)Cl] | KF | Toluene | High |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | [Pd(IPr)(cin)Cl] | KF | Toluene | High |

| 4 | 2-Methylphenylboronic acid | [Pd(IPr)(cin)Cl] | KF | Toluene | High |

| 5 | N-Boc-5-methoxy-2-indolylboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 96 |

This table is a representative summary based on findings in the field and specific yields may vary depending on the exact reaction conditions. nsf.govrsc.org

The choice of ligand on the palladium catalyst is crucial for the success and efficiency of the Suzuki-Miyaura coupling. organic-chemistry.orgresearchgate.net Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org

For the coupling of this compound, ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven to be effective when used with Pd(OAc)₂. rsc.org N-heterocyclic carbene (NHC) ligands, like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), in combination with a palladium precatalyst such as [Pd(IPr)(cin)Cl] (cin = cinnamyl), have also been shown to be highly active, even enabling reactions at room temperature. nsf.gov The use of such advanced ligands can overcome challenges associated with sterically demanding substrates and can lead to higher turnover numbers and efficiency. libretexts.orgnsf.gov The selection of the ligand can also influence the stereochemical outcome in couplings involving stereogenic centers. organic-chemistry.org

Scope with Diverse Boronic Acid Partners

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

This compound readily participates in Sonogashira couplings with a variety of terminal alkynes. Both alkyl- and aryl-substituted alkynes are generally compatible partners. semanticscholar.org The reaction tolerates a range of functional groups on the alkyne, including hydroxyl, ester, and cyano groups. semanticscholar.org For example, successful couplings have been reported with phenylacetylene (B144264) and its derivatives, as well as with aliphatic alkynes. semanticscholar.orgresearchgate.net The reaction conditions are typically mild, often carried out at room temperature using a base such as an amine. wikipedia.org

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes

| Entry | Alkynyl Partner | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | DMF | 2-(Phenylethynyl)-N,N-di-Boc-aniline |

| 2 | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Pyridine (B92270) | DMF | 2-(Hex-1-yn-1-yl)-N,N-di-Boc-aniline |

| 3 | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | 4-(2-(N,N-Di-Boc-amino)phenyl)-2-methylbut-3-yn-2-ol |

| 4 | Ethyl propiolate | Pd(OAc)₂ / PPh₃ / CuI | Pyridine | DMF | Ethyl 3-(2-(N,N-Di-Boc-amino)phenyl)propiolate |

This table illustrates the versatility of the Sonogashira coupling with this compound. The specific products and yields depend on the reaction conditions employed. semanticscholar.orgbeilstein-journals.org

A useful variation of the Sonogashira reaction is the carbonylative Sonogashira coupling, which incorporates a molecule of carbon monoxide to yield α,β-alkynyl ketones. rsc.orgnih.gov When this compound is subjected to these conditions with a terminal alkyne and carbon monoxide, the corresponding 1-(2-(N,N-di-Boc-amino)phenyl)-2-alkyn-1-one is formed.

This three-component reaction is typically carried out using a palladium catalyst, often in the presence of a phosphine ligand, and a base. semanticscholar.org The reaction can proceed under atmospheric pressure of carbon monoxide. rsc.org For instance, the reaction of this compound with terminal alkynes in the presence of carbon monoxide, a palladium catalyst, and a base like pyridine can afford 3-substituted quinolin-2(1H)-ones after a subsequent cyclization step. semanticscholar.org This tandem reaction highlights the utility of the carbonylative Sonogashira coupling in constructing more complex heterocyclic scaffolds.

Alkynyl Partner Compatibility

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgacs.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides offers a powerful alternative to traditional methods, which often suffer from limited substrate scope and harsh reaction conditions. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the arylated amine product and regenerate the active catalyst. wikipedia.org

Amination with Various Amine Substrates

While specific studies detailing the Buchwald-Hartwig amination of this compound with a wide range of amine substrates are not extensively documented in the reviewed literature, the general principles of the reaction suggest its feasibility. The reaction is known to accommodate a broad spectrum of primary and secondary amines, including both cyclic and acyclic variants. wikipedia.orgacs.org However, the presence of two sterically demanding tert-butoxycarbonyl (Boc) groups on the nitrogen atom of this compound introduces significant steric hindrance around the nitrogen center. This steric bulk, coupled with the electronic-withdrawing nature of the Boc groups, can influence the nucleophilicity of the aniline nitrogen.

Furthermore, the stability of the N,N-di-Boc moiety under the basic conditions required for the Buchwald-Hartwig reaction is a critical consideration. Strong bases like sodium tert-butoxide (NaOt-Bu) are commonly employed, which can potentially lead to the cleavage of one or both Boc groups. Research on related N-Boc protected aryl amines has highlighted the sensitivity of the Boc group to the reaction conditions, sometimes resulting in mixtures of mono- and di-protected products or complete deprotection.

Influence of Catalyst Systems

The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system, which comprises a palladium precursor and a supporting ligand. uwindsor.ca Over the years, several generations of phosphine-based ligands have been developed to enhance the scope and efficiency of the reaction. wikipedia.org

For sterically hindered substrates, bulky, electron-rich phosphine ligands are typically required to facilitate the crucial reductive elimination step. Ligands such as tri-tert-butylphosphine (B79228) (P(tBu)₃) and biarylphosphine ligands (e.g., XPhos, SPhos) have proven effective for coupling challenging substrates. acs.org The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes, can also impact catalyst activity and stability. uwindsor.ca The selection of the base is equally critical; while strong bases like NaOt-Bu are common, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be employed to improve functional group tolerance, albeit sometimes requiring higher reaction temperatures or longer reaction times. uwindsor.ca Given the sensitive nature of the N,N-di-Boc group, a careful optimization of the catalyst, ligand, and base would be necessary to achieve successful C-N coupling while preserving the protecting groups on this compound.

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely applied in the construction of complex molecular architectures, including heterocyclic systems through intramolecular variants. mdpi.comencyclopedia.pub The generally accepted mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst. organic-chemistry.org

While specific examples of intermolecular Heck reactions involving this compound are not prominently featured in the surveyed literature, studies on related 2-iodoanilides demonstrate the utility of this class of compounds in intramolecular Heck cyclizations. mdpi.comnih.gov For instance, N-substituted 2-iodoanilides bearing an olefinic group can undergo intramolecular cyclization to form important heterocyclic cores like oxindoles and quinolones. mdpi.comnih.gov These transformations highlight the potential of the 2-iodoaniline scaffold to participate in Heck-type reactivity. The N,N-di-Boc protecting groups would be expected to influence the reaction sterically and electronically, and their stability under the reaction conditions (which typically involve a base and elevated temperatures) would need to be considered.

Intramolecular Cyclization and Annulation Reactions

The presence of both an iodo-substituent and a protected amine on the same aromatic ring makes this compound an ideal precursor for intramolecular cyclization and annulation reactions, leading to the formation of valuable nitrogen-containing heterocycles.

Larock Indole Synthesis and Derivatives

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between a 2-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edu The reaction is highly versatile and tolerates a wide variety of functional groups on both coupling partners. wikipedia.org The standard reaction typically employs a palladium(II) acetate catalyst, a base such as potassium carbonate, and often an additive like lithium chloride (LiCl) in a polar aprotic solvent like DMF. wikipedia.orgub.edu

Studies have shown that N,N-disubstituted 2-iodoanilines can participate in this reaction. mdpi.com However, a critical consideration when using this compound is the lability of the Boc protecting groups under typical Larock conditions. Research has indicated that tert-butoxycarbonyl groups can undergo deprotection during the reaction. researchgate.net In some cases involving N,N-dialkylanilines, cleavage of one of the N-alkyl groups during the catalytic cycle has also been observed. researchgate.net This suggests that the reaction of this compound might lead to a mono-Boc-protected or even a fully deprotected indole product.

Scope with Various Alkyne Partners

This compound is a precursor for generating N,N-diacyl-2-iodoanilines, which are key substrates in palladium/copper-catalyzed Sonogashira coupling reactions with terminal alkynes. nih.gov This reaction is a powerful tool for carbon-carbon bond formation and is fundamental to the synthesis of a wide array of substituted indoles and other heterocycles. nih.govub.edu The reaction generally proceeds smoothly with a variety of functionalized N,N-dialkyl-ortho-iodoanilines and terminal alkynes, resulting in high to excellent yields. nih.gov

The choice of the nitrogen protecting group on the 2-iodoaniline has a significant impact on the outcome of the subsequent cyclization. While protecting groups like mesyl, tosyl, and Boc lead to excellent yields of the corresponding indoles, an acetate group often results in the uncyclized product. beilstein-journals.org A trifluoroacetyl group allows for the formation of the free indole, though in modest yields, as the group is likely lost during workup. beilstein-journals.org Unprotected aniline typically yields only the uncyclized Sonogashira adduct, highlighting the necessity of the protecting group for successful cyclization. beilstein-journals.org

The scope of the alkyne partner is broad, encompassing both aliphatic and aromatic alkynes. However, aliphatic alkynes have been observed to give lower, though still synthetically useful, yields compared to their aromatic counterparts. beilstein-journals.org The reaction conditions, such as the choice of catalyst and solvent, also play a crucial role. For instance, a palladium-copper bimetallic catalyst has been shown to be effective in aqueous media. beilstein-journals.org

Formation of Quinolinone Derivatives

This compound is a key starting material for the synthesis of quinolinone derivatives, which are important structural motifs in medicinal chemistry. nih.govmdpi.com The synthesis typically involves a carbonylative Sonogashira coupling reaction. nih.govmdpi.com

Tandem Acyl Transfer–Cyclization Reactions

A notable application of this compound is in the synthesis of 3-acyl-4-quinolinones via a tandem acyl transfer–cyclization reaction. nih.gov In this process, this compound is first N-acylated to form an N,N-diacyl-2-iodoaniline derivative. nih.gov This intermediate then undergoes a carbonylative Sonogashira coupling with a terminal alkyne in the presence of carbon monoxide, a palladium catalyst, and a copper(I) co-catalyst to yield an o-alkynoylaniline derivative. nih.gov

The subsequent key step is a Lewis base-catalyzed tandem acyl transfer–cyclization. nih.gov This reaction is often promoted by a catalyst such as 4-(dimethylamino)pyridine (DMAP) or 9-AJ. nih.gov A significant feature of this transformation is the selective transfer of the less sterically hindered acyl group from the nitrogen atom to the C-3 position of the newly formed quinolinone skeleton. nih.gov For example, when an N-Boc-N-benzoyl-o-alkynoylaniline is subjected to these conditions, the benzoyl group is selectively transferred. nih.gov This methodology has been successfully applied to the synthesis of pyrrolyl 4-quinolinone alkaloids like quinolactacide. nih.gov

Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds

While direct synthesis of pyrido[2,3-d]pyrimidines from this compound is not extensively documented, the formation of this scaffold often involves the condensation of aminopyrimidine derivatives with various electrophiles. scirp.orgnih.govrsc.org The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through one-pot, three-component reactions of 4(6)-aminouracil, malononitrile, and aromatic aldehydes under microwave irradiation or in the presence of a catalyst like diammonium hydrogen phosphate in aqueous media. scirp.org Another approach involves the reaction of 6-aminouracil (B15529) derivatives with a Vilsmeier reagent, followed by treatment with cyanoacetamide. nih.gov The versatility of these methods suggests potential, though indirect, pathways from functionalized anilines like this compound after its conversion to an appropriate aminopyrimidine precursor.

Other Heterocycle Formations

The reactivity of this compound and its derivatives extends to the formation of other important heterocyclic systems, most notably indoles. beilstein-journals.orgorganic-chemistry.orgrsc.org The Sonogashira coupling of N-protected 2-iodoanilines with terminal alkynes, followed by a cyclization step, is a well-established route to 2,3-disubstituted indoles, often referred to as the Larock indole synthesis. ub.edubeilstein-journals.org The nature of the N-protecting group, the alkyne substituent, and the reaction conditions all influence the efficiency and outcome of the reaction. beilstein-journals.org

Furthermore, N,N-diacyl-o-alkynoylanilines, derived from this compound, can be utilized in the synthesis of various heterocyclic structures through electrophilic cyclization reactions. rsc.org The presence of two competitive nucleophiles in the starting material can lead to the formation of diverse fused heterocycles. rsc.org For instance, the iodocyclization of amino alkynols can lead to the formation of iodo-substituted dihydrofurans. rsc.org

Functionalization of the N,N-Di-Boc-Anilino Moiety

The N,N-di-Boc group in this compound is not merely a protecting group; it is a functional handle that enables further transformations.

N-Acylation Reactions

A key transformation of this compound is its conversion to various N-acyl-N-Boc-2-iodoanilines. This is typically achieved by treating this compound with a strong base, such as sodium hydride, to generate the corresponding anion, which is then reacted with an acyl chloride. nih.govacs.org This N-acylation is a crucial step in preparing the substrates for the tandem acyl transfer–cyclization reactions that lead to quinolinone derivatives. nih.govacs.org The ability to introduce a variety of acyl groups allows for the synthesis of a diverse library of quinolinones. nih.govacs.org

The following table summarizes the synthesis of various N-acyl-N-Boc-2-iodoanilines from N-Boc-2-iodoaniline, which is a closely related precursor. The yields demonstrate the efficiency of this N-acylation strategy.

| Entry | Acyl Chloride | Product | Yield (%) |

| 1 | Benzoyl chloride | N-Boc-N-benzoyl-2-iodoaniline | 97 |

| 2 | Methoxycarbonyl chloride | N-Boc-N-methoxycarbonyl-2-iodoaniline | 78 |

| 3 | 4-Chlorobenzoyl chloride | N-Boc-N-(4-chlorobenzoyl)-2-iodoaniline | 98 |

| 4 | 3-Chlorobenzoyl chloride | N-Boc-N-(3-chlorobenzoyl)-2-iodoaniline | 99 |

| 5 | 3-Methoxybenzoyl chloride | N-Boc-N-(3-methoxybenzoyl)-2-iodoaniline | 86 |

| 6 | Pivaloyl chloride | N-Boc-N-pivaloyl-2-iodoaniline | 84 |

| Data sourced from nih.govacs.org |

Modifications of Boc Protecting Groups (excluding deprotection specifics)

The nitrogen atom in 2-iodoaniline, when protected with two tert-butoxycarbonyl (Boc) groups, exhibits altered reactivity. While the di-Boc configuration is generally stable, it is susceptible to certain modifications. The primary transformation in this category involves the conversion from a mono-Boc protected aniline to the di-Boc derivative or the replacement of one Boc group with another acyl-type moiety.

Research has demonstrated that N-Boc-2-iodoaniline can serve as a precursor to this compound. This transformation is typically achieved by treating the mono-Boc substrate with di-tert-butyl dicarbonate in the presence of a base. For instance, the synthesis of this compound from N-Boc-2-iodoaniline has been reported with a high yield of 96%. vulcanchem.comgoogle.com

Furthermore, the synthetic utility of N-Boc-2-iodoaniline can be extended by replacing the N-H proton with various acyl groups, effectively modifying the protection scheme. This is generally accomplished by deprotonating the N-Boc-2-iodoaniline with a strong base, such as sodium hydride, followed by the introduction of an acyl chloride. vulcanchem.com This leads to the formation of a range of N-Boc-N-acyl-2-iodoaniline derivatives. These transformations highlight the ability to fine-tune the electronic and steric properties of the nitrogen substituent, which can be crucial for subsequent steps in a synthetic sequence.

Table 1: Synthesis of N,N-Di-Boc- and N-Acyl-Substituted 2-Iodoaniline Derivatives This table summarizes the synthesis of various derivatives starting from N-Boc-2-iodoaniline, showcasing modifications to the Boc protection scheme.

| Product Compound Name | Starting Material | Reagents | Yield (%) | Reference |

| This compound | N-Boc-2-iodoaniline | (Boc)₂O, NaH, THF | 96% | vulcanchem.comgoogle.com |

| N-Boc-N-benzoyl-2-iodoaniline | N-Boc-2-iodoaniline | Benzoyl chloride, NaH, THF | 97% | google.com |

| N-Boc-N-methoxycarbonyl-2-iodoaniline | N-Boc-2-iodoaniline | Methyl chloroformate, NaH, THF | 78% | vulcanchem.comgoogle.com |

| N-Boc-N-ethoxycarbonyl-2-iodoaniline | N-Boc-2-iodoaniline | Ethyl chloroformate, NaH, THF | quant. | vulcanchem.comgoogle.com |

| N-Boc-N-isopropoxycarbonyl-2-iodoaniline | N-Boc-2-iodoaniline | Isopropyl chloroformate, NaH, THF | 82% | vulcanchem.comgoogle.com |

| N-Boc-N-(4-chlorobenzoyl)-2-iodoaniline | N-Boc-2-iodoaniline | 4-Chlorobenzoyl chloride, NaH, THF | 98% | vulcanchem.com |

| N-Boc-N-(3-chlorobenzoyl)-2-iodoaniline | N-Boc-2-iodoaniline | 3-Chlorobenzoyl chloride, NaH, THF | 99% | vulcanchem.com |

| N-Boc-N-pivaloyl-2-iodoaniline | N-Boc-2-iodoaniline | Pivaloyl chloride, NaH, THF | 84% | google.com |

Electrophilic Transformations of the Iodoaromatic System

The aromatic ring of this compound is subject to electrophilic substitution, though its reactivity is significantly influenced by the powerful electronic and steric effects of its substituents. The di-Boc-amino group, -N(Boc)₂, is strongly deactivating. The nitrogen lone pair's ability to donate electron density into the aromatic ring via resonance is severely diminished due to its delocalization across two adjacent carbonyl groups. This reduction in electron-donating capacity, combined with the inductive electron withdrawal of the electronegative oxygen and nitrogen atoms, renders the aromatic system electron-poor and thus less susceptible to electrophilic attack compared to aniline or even N-mono-acylated anilines. libretexts.orgbyjus.com

The directing effects of the substituents are complex.

-N(Boc)₂ group (at C1): Despite being deactivating, the nitrogen lone pair makes this group formally ortho, para-directing. However, the extreme steric bulk of the two tert-butyl groups effectively shields the two ortho positions (C2 and C6), making electrophilic attack at these sites highly improbable.

-I (Iodo group at C2): The iodine atom is a deactivating substituent due to its inductive effect, but it acts as an ortho, para-director because of resonance donation from its lone pairs. It directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

In practice, there is a notable scarcity of published examples of electrophilic aromatic substitution reactions performed directly on this compound. This is likely due to the combination of the ring's low reactivity and the significant steric hindrance around the nitrogen substituent. Synthetic chemists often prefer to utilize the iodo-substituent as a handle for more reliable and versatile transformations, such as palladium-catalyzed cross-coupling reactions.

Table 2: Predicted Reactivity of the Aromatic Ring in N,N-Di-Boc-2-iodoaniline towards Electrophilic Aromatic Substitution (EAS) This table provides a theoretical analysis of the factors influencing electrophilic attack at each available position on the benzene (B151609) ring.

| Position | Substituent Effects | Steric Hindrance | Predicted EAS Reactivity |

| C3 | ortho to -I (directing), ortho to -N(Boc)₂ (directing) | High (adjacent to -I and -N(Boc)₂) | Very Unlikely |

| C4 | meta to -I (non-directing), para to -N(Boc)₂ (directing) | Low | Possible, but deactivated |

| C5 | para to -I (directing), meta to -N(Boc)₂ (non-directing) | Low | Possible, but deactivated |

| C6 | meta to -I (non-directing), ortho to -N(Boc)₂ (directing) | High (adjacent to -N(Boc)₂) | Very Unlikely |

Construction of Advanced Synthetic Intermediates

One significant class of intermediates derived from this compound is o-alkynoylaniline derivatives . These compounds are typically prepared through a palladium-catalyzed carbonylative Sonogashira coupling. For instance, this compound can be coupled with various terminal alkynes in the presence of a palladium catalyst and carbon monoxide to yield the corresponding 2-alkynoyl anilines. These intermediates are primed for subsequent cyclization reactions to form heterocyclic systems like quinolinones.

Another important intermediate is the 2-vinylindole derivative . These are synthesized via palladium-catalyzed Stille coupling reactions. The reaction of this compound with a substituted (tributylstannyl)allene directly produces the 2-vinylindole core. This transformation is a powerful method for generating a C2-functionalized indole, which can then participate in further reactions, such as cross-metathesis, to build the framework of complex alkaloids.

| Intermediate Class | Synthetic Method | Precursor | Application Example |

| o-Alkynoylaniline Derivatives | Carbonylative Sonogashira Coupling | This compound | Synthesis of 4-Quinolinones |

| 2-Vinylindole Derivatives | Stille Coupling | This compound | Synthesis of Aspidosperma Alkaloids |

| N-Boc-N-acyl-2-iodoanilines | N-acylation | N-Boc-2-iodoaniline* | Precursors for coupling reactions |

*Note: While the subject is this compound, many syntheses start with N-Boc-2-iodoaniline which is then acylated to form related intermediates. This compound itself is a specific example within this broader class of di-protected iodoanilines.

Total Synthesis Strategies of Nitrogen-Containing Natural Products

The utility of this compound and its closely related N-protected analogues is prominently featured in the total synthesis of various nitrogen-containing natural products, especially alkaloids.

The structural features of this compound make it an ideal starting point for building the core structures of several alkaloid families.

Pyrrolyl 4-Quinolinone Alkaloids: In the total synthesis of the alkaloid quinolactacide, an N-protected-2-iodoaniline derivative serves as a crucial starting material. It undergoes a carbonylative Sonogashira coupling to produce an o-alkynoylaniline derivative. This advanced intermediate is then subjected to a tandem acyl transfer-cyclization reaction to construct the characteristic 3-acyl-4-quinolinone skeleton of the natural product.

Aspidosperma Indole Alkaloids: The synthesis of goniomitine, an Aspidosperma alkaloid with antiproliferative activity, has been achieved using strategies involving this compound. In one approach, a palladium-catalyzed Stille coupling between N-(tert-butoxycarbonyl)-2-iodoaniline and a functionalized (tributylstannyl)allene generates a key 2-vinylindole intermediate. This intermediate is then elaborated through further steps, including a cross-metathesis reaction, to complete the tetracyclic core of goniomitine.

Rhazinilam Family Alkaloids: The synthesis of rhazinilam, another class of indole alkaloids, has been approached using intramolecular coupling strategies where N-protected 2-iodoaniline amides are key precursors. An intramolecular palladium-catalyzed reaction, initiated by the oxidative addition of the catalyst into the carbon-iodine bond of the iodoaniline moiety, facilitates the formation of the macrocyclic lactam core of the alkaloid.

| Natural Product Target | Alkaloid Family | Key Reaction Involving Iodoaniline Moiety | Role of this compound Derivative |

| Quinolactacide | Pyrrolyl 4-Quinolinone | Carbonylative Sonogashira Coupling | Precursor to o-alkynoylaniline intermediate |

| Goniomitine | Aspidosperma Indole | Stille Coupling | Precursor to 2-vinylindole intermediate |

| Rhazinilam | Pyrrolizidine | Intramolecular C-H Arylation | Precursor for intramolecular macrocyclization |

The intermediates and scaffolds synthesized from this compound are often direct precursors to molecules with pronounced biological activity. The indole nucleus, for example, is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of activities including anti-cancer, anti-inflammatory, and anti-HIV properties. By providing an efficient entry to substituted indoles via methods like the Larock indole synthesis, this compound facilitates the generation of new bioactive candidates. The synthesis of goniomitine, which exhibits antiproliferative effects, is a direct example of creating a bioactive molecule from a this compound-derived intermediate.

Synthesis of Alkaloid Derivatives

Design and Synthesis of Privileged Scaffolds

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. Nitrogen-containing heterocycles, particularly indoles, are widely regarded as privileged structures.

This compound is instrumental in the synthesis of libraries based on these scaffolds. The Larock heteroannulation, a palladium-catalyzed reaction between a 2-iodoaniline and an alkyne, is a powerful method for creating diverse 2- and 2,3-substituted indoles. Using this compound or its analogues in such reactions allows for systematic variation of substituents on both the indole core and the alkyne coupling partner, leading to the rapid generation of compound libraries for biological screening.

Furthermore, this compound can be used to synthesize other privileged scaffolds. For instance, azaaurones (or hemiindigos), which are nitrogen analogues of the naturally occurring aurone (B1235358) scaffold, can be prepared via one-pot procedures involving the Sonogashira coupling of a 2-iodoaniline with a terminal alkyne, followed by an

Mechanistic Investigations and Theoretical Studies on N,n Di Boc 2 Iodoaniline Reactivity

Proposed Reaction Mechanisms for Key Transformations

The presence of the iodine atom and the N,N-di-Boc group on the aniline (B41778) ring makes N,N-Di-Boc-2-iodoaniline a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Elucidation of Catalytic Cycles (e.g., Larock reaction)

The Larock indole (B1671886) synthesis is a prominent example of a reaction where derivatives of 2-iodoaniline (B362364) are used to construct complex heterocyclic structures. wikipedia.org While the general mechanism is well-established for various substituted anilines, the specific role of the N,N-di-Boc group in this compound influences the catalytic cycle. The widely accepted mechanism for the Larock heteroannulation proceeds through several key steps: ub.edu

Reduction of Pd(II) to Pd(0): The active catalyst, a Pd(0) species, is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂. ub.edu

Oxidative Addition: The C-I bond of the ortho-iodoaniline derivative undergoes oxidative addition to the Pd(0) center, forming an arylpalladium(II) intermediate. ub.edunih.gov

Alkyne Coordination and Insertion: An alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, forming a vinylic palladium intermediate. wikipedia.orgub.edu

Cyclization: The nitrogen atom of the aniline derivative displaces the halide ligand on the palladium, leading to the formation of a six-membered palladacycle. wikipedia.org

Reductive Elimination: The final step involves reductive elimination from the palladacycle to form the indole product and regenerate the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. ub.edu

In the context of this compound, the bulky N,N-di-Boc group can influence the rate and efficiency of these steps. For instance, while N-acetyl and N-tosyl derivatives of ortho-iodoanilines have been shown to give good to excellent yields in Larock reactions, some studies have noted that other protecting groups, including the tert-butoxycarbonyl (Boc) group, can sometimes be deprotected under the reaction conditions. wikipedia.orgresearchgate.net However, the use of N,N-disubstituted 2-iodoanilines is also documented in multi-component reactions that proceed via an initial Sonogashira cross-coupling. mdpi.com

Intermediates and Transition States

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic profiles of these intermediates and transition states. acs.orgresearchgate.net For related systems, DFT calculations have shown that the energy barriers for different pathways, such as ortho C-H activation versus C-N coupling, can determine the selectivity of the reaction. acs.org In the case of this compound, the bulky di-Boc group would be expected to play a significant role in the geometry and energy of the transition states, particularly in the alkyne insertion and cyclization steps.

Role of the N,N-Di-Boc Group in Stereochemical Control and Selectivity

The N,N-di-Boc group is not merely a protecting group; its steric and electronic properties actively influence the stereochemistry and selectivity of reactions involving this compound.

Steric and Electronic Effects

The tert-butoxycarbonyl (Boc) group is known for its steric bulk, which can significantly impact the approach of reactants to a catalytic center. In the case of the N,N-di-Boc group, this steric hindrance is amplified. This can lead to enhanced selectivity in catalytic processes by dictating the trajectory of incoming reagents.

Electronically, the Boc group is electron-withdrawing, which can decrease the electron density on the nitrogen atom. rsc.org This electronic modulation can affect the nucleophilicity of the nitrogen and the reactivity of the aromatic ring. In palladium-catalyzed reactions, the electronic nature of the substituents on the aniline ring can influence the rate of oxidative addition and the subsequent steps of the catalytic cycle.

| Feature | Steric Effect | Electronic Effect |

| N,N-Di-Boc Group | High steric bulk hinders certain reaction pathways, influencing regioselectivity and stereoselectivity. | Electron-withdrawing nature reduces the nucleophilicity of the nitrogen atom. rsc.org |

Influence on Regioselectivity

The N,N-di-Boc group exerts a strong influence on the regioselectivity of reactions. In palladium-catalyzed reactions like the Heck reaction, the regioselectivity of the arylation of electron-rich olefins can be controlled by the nature of the N-protecting groups on allylamines. liv.ac.uk While specific studies focusing solely on the regioselectivity imparted by the N,N-di-Boc group in this compound are not abundant, general principles of palladium catalysis suggest that its steric and electronic properties are critical.

In the Larock indole synthesis, the regioselectivity is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond. wikipedia.org The bulkier substituent on an unsymmetrical alkyne generally orients itself away from the aryl group and closer to the smaller palladium center in the transition state, leading to the formation of 2,3-disubstituted indoles with the bulkier group at the 2-position. ub.edu The N,N-di-Boc group, due to its significant steric presence, would be expected to reinforce this preference by creating a more sterically demanding environment around the palladium center.

However, it is also noted that reversed regioselectivity can occur in some Larock reactions, although the precise reasons are not always fully understood. ub.edu The interplay of steric and electronic effects, including potential coordinating effects from substituents on the alkyne, can lead to complex regiochemical outcomes. ub.edu

Computational Chemistry Approaches

Computational chemistry, particularly DFT, has become an indispensable tool for understanding the mechanisms and selectivities of reactions involving complex organic molecules like this compound. acs.orgresearchgate.net These methods allow for the calculation of the geometries and energies of reactants, intermediates, transition states, and products.

By modeling the catalytic cycle of reactions such as the Larock synthesis, researchers can:

Determine the relative energy barriers for different reaction pathways, thereby predicting the major product. researchgate.net

Analyze the non-covalent interactions, such as hydrogen bonding or steric repulsion, that influence selectivity. acs.org

Investigate the electronic structure of intermediates to understand how substituents like the N,N-di-Boc group modulate reactivity.

For instance, computational studies on related aniline systems have revealed the importance of hydrogen-bonding interactions in directing ortho-borylation reactions. acs.org While this compound lacks N-H bonds for such interactions, the steric shielding effect of the bulky Boc groups can be modeled to understand its influence on regioselectivity. DFT calculations can provide detailed insights into the transition state structures, explaining why a particular regioisomer is favored. researchgate.net

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like this compound, DFT calculations can elucidate several key aspects that influence its chemical behavior.

Electronic Properties: DFT calculations can map the electron density distribution and molecular orbitals of the compound. The nitrogen lone pair of the aniline is expected to be significantly delocalized into the two tert-butoxycarbonyl (Boc) groups, reducing its nucleophilicity and basicity compared to an unprotected aniline. orgsyn.org This delocalization also affects the electronic character of the aromatic ring. The ortho-iodo substituent acts as a weak deactivator through its inductive effect but can participate in various coupling reactions.

Reactivity Descriptors: DFT can be used to calculate reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. In the context of this compound, the HOMO is likely centered on the aniline ring and the nitrogen atom, while the LUMO may have significant contributions from the C-I antibonding orbital, suggesting a propensity for reactions involving the cleavage of the carbon-iodine bond.

Studies on related N,N'-bis-aryl-N''-acylguanidines have utilized DFT to understand tautomeric and isomeric preferences, which are heavily influenced by intramolecular hydrogen bonding and steric effects. psu.edu Similar principles would apply to this compound, where the bulky Boc groups dictate the molecule's preferred geometry and, consequently, its reactivity.

| Calculated Property | Predicted Significance for this compound |

| HOMO Energy | Influences susceptibility to electrophilic attack and oxidation potential. |

| LUMO Energy | Indicates susceptibility to nucleophilic attack and reduction potential. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Quantifies delocalization of the nitrogen lone pair and hyperconjugative interactions. researchgate.net |

Prediction of Reaction Pathways and Energetics

The presence of the ortho-iodo substituent makes this compound a prime candidate for a variety of transition metal-catalyzed cross-coupling reactions. Theoretical studies on similar systems, such as the palladium-catalyzed reactions of ortho-iodoanilines, can help predict plausible reaction pathways and their associated energetics. nih.govnih.gov

A common reaction pathway for ortho-iodoanilines is palladium-catalyzed intramolecular cyclization, often following an initial intermolecular coupling step. acs.org For instance, in a hypothetical palladium-catalyzed intramolecular cyclization, the reaction would likely proceed through the following key steps, each with a calculable energy barrier:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form an arylpalladium(II) intermediate. This is often the rate-determining step in such catalytic cycles.

Migratory Insertion/Carbopalladation: If a suitable unsaturated partner is present (either intramolecularly or added externally), it can insert into the aryl-palladium bond.

β-Hydride Elimination/Reductive Elimination: These are typical terminal steps that can lead to the final product and regenerate the Pd(0) catalyst.

DFT calculations on the reaction of ortho-iodoanilines with alkenes have shown that the initial nucleopalladation step has an activation barrier that can be modeled computationally. nih.gov The energetics of such a hypothetical reaction pathway for a generic substrate involving this compound can be estimated through DFT, as illustrated in the following table of plausible relative free energies.

| Reaction Step | Intermediate/Transition State | Predicted Relative Free Energy (kcal/mol) |

| Reactants | This compound + Pd(0) | 0.0 |

| Oxidative Addition | Aryl-Pd(II) Intermediate | +5.2 |

| Transition State 1 | Oxidative Addition TS | +20.5 |

| Migratory Insertion | Alkyl-Pd(II) Intermediate | -3.1 |

| Transition State 2 | Migratory Insertion TS | +15.8 |

| Reductive Elimination | Product + Pd(0) | -25.0 |

Note: The energy values are hypothetical and for illustrative purposes, based on typical values from DFT studies on similar catalytic cycles.

Furthermore, photochemical reaction pathways could also be considered. Studies on haloanilines have shown that the C-I bond can undergo homolytic or heterolytic cleavage upon photoexcitation, leading to aryl radicals or cations, respectively. acs.org DFT calculations can map the energy profiles for these dissociation paths. acs.org

Conformational Analysis and its Impact on Reaction Outcomes

The two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atom of this compound introduce significant steric hindrance and restrict the rotation around the N-C(aryl) and N-C(carbonyl) bonds. This leads to the existence of several possible conformational isomers, which can have a profound impact on the molecule's reactivity and the stereochemical outcome of its reactions.

Conformational analysis of related N-acyl and N,N'-diacyl systems using both experimental techniques (like NMR) and computational methods has revealed the energetic preferences for specific rotational isomers (rotamers). psu.eduacs.org For this compound, the key dihedral angles are those describing the orientation of the two Boc groups relative to the aniline ring.

The steric clash between the ortho-iodine atom and the Boc groups will likely force the Boc groups to adopt a conformation that minimizes this interaction. This can, in turn, influence the orientation of the nitrogen lone pair's p-orbital relative to the aromatic pi-system, thereby modulating the electronic properties of the aniline ring.

A DFT study could predict the relative energies of the different conformers and the energy barriers for their interconversion. The most stable conformer would be the one that best balances steric repulsion and electronic stabilization. This preferred conformation will dictate how the molecule presents itself to incoming reagents, thereby influencing reaction rates and selectivity. For example, in a metal-catalyzed reaction, the accessibility of the iodine atom for oxidative addition could be significantly different in various conformers.

| Conformer | Description of Boc Group Orientation | Predicted Relative Stability | Potential Impact on Reactivity |

| Conformer A | Both C=O groups pointing away from the iodine atom | High | Favors reactions at the iodine due to reduced steric hindrance. |

| Conformer B | One C=O group pointing towards the iodine atom | Moderate | Increased steric hindrance may slow down reactions at the ortho position. |

| Conformer C | Boc groups twisted significantly out of the plane of the aniline ring | Low | Reduced N-aryl conjugation, potentially altering the ring's reactivity. |

Note: The descriptions and stability predictions are based on general principles of steric and electronic effects.

Advanced Synthetic Strategies and Catalysis Utilizing N,n Di Boc 2 Iodoaniline

Development of Novel Catalytic Systems

The strategic placement of a bulky, electron-withdrawing di-Boc protected amine ortho to an iodine atom makes N,N-Di-Boc-2-iodoaniline a unique substrate for developing and testing novel catalytic systems. Its structure allows for the exploration of reactions sensitive to steric hindrance and electronic effects at the catalytic center.

Ligand Design and Optimization

The development of efficient catalytic systems for substrates like this compound heavily relies on ligand design. The bulky N,N-di-Boc group necessitates ligands that can accommodate significant steric hindrance while promoting the desired catalytic activity. For palladium-catalyzed reactions, such as Sonogashira or Buchwald-Hartwig couplings, ligands with specific properties are crucial.

Research has shown that for the coupling of N-protected 2-iodoanilines, both electronic and steric factors of the protecting group influence the cyclization step. beilstein-journals.org For instance, in the Sonogashira coupling of N-substituted 2-iodoanilines, electron-rich phosphine (B1218219) ligands like tris(2-furyl)phosphine (TFP) have been shown to improve yields significantly. acs.org The choice of the nitrogen protecting group itself, such as tosyl (Ts), mesyl (Ms), or Boc, also plays a critical role, with tosyl groups often providing the best results in certain cyclization reactions. beilstein-journals.orgacs.org

In the context of copper-catalyzed reactions, ligands like 8-hydroxyquinoline (B1678124) have been effectively used in the coupling of 2-haloanilines with amidines. researchgate.net For the synthesis of chiral iodoaniline-based catalysts, lactate (B86563) derivatives have been coupled to iodoanilines to create catalysts for asymmetric transformations. acs.org These examples highlight the importance of tailoring the ligand to both the metal center and the specific steric and electronic profile of the iodoaniline substrate.

A study on the synthesis of 2-substituted N-piperidinyl indoles starting from 2-iodoaniline (B362364) highlighted the challenges in one-pot Sonogashira coupling and subsequent heterocyclization, which led to decomposition. nih.gov A stepwise approach was more successful, underscoring the need for careful optimization of the catalytic system when dealing with complex anilines. nih.gov

Metal-Free Catalysis (where applicable to its reactivity)

The reactivity of the aryl-iodine bond in this compound makes it a candidate for metal-free catalytic transformations. Aryl iodides are known to participate in various metal-free reactions, including direct arylation and C-S bond formation. rsc.orgnih.gov

One area of metal-free catalysis involves the use of photocatalysis. frontiersin.org For example, a photo-induced C-S radical cross-coupling of aryl iodides and disulfides has been developed, operating under transition-metal and external photosensitizer-free conditions at room temperature. nih.govfrontiersin.org This method demonstrates broad substrate scope and good functional group tolerance. nih.gov The proposed mechanism involves the formation of an aryl radical from the aryl iodide upon UV irradiation, which then reacts with a sulfur radical generated from the disulfide. frontiersin.org

Another approach to metal-free catalysis is the use of non-metallic heterogeneous catalysts. Metal-organic frameworks (MOFs) have been employed as catalysts for the direct arylation of unactivated arenes with aryl iodides, showing excellent chemo- and regioselectivity without the need for transition metals. rsc.orgacs.org These reactions, however, can sometimes result in poor regioselectivity, suggesting a different reaction pathway compared to transition-metal-catalyzed processes. acs.org

Heterogeneous Catalysis Applications

The use of heterogeneous catalysts offers significant advantages, including ease of catalyst separation, recyclability, and reduced metal contamination in the final products. organic-chemistry.orgtandfonline.com this compound, as a substituted 2-iodoaniline, is a relevant substrate for such catalytic systems.

Several studies have focused on developing recyclable heterogeneous palladium catalysts for reactions involving 2-iodoanilines. For instance, a palladium catalyst supported on a bidentate phosphine ligand-modified MCM-41 has been used for the carbonylative annulation of 2-iodoanilines with acid anhydrides. tandfonline.comtandfonline.com This catalyst could be recycled up to eight times without a significant loss in activity. tandfonline.com Similarly, an MCM-41-anchored palladium acetate (B1210297) complex has been employed for the cyclocarbonylation of 2-iodoanilines with acyl chlorides in a biomass-derived solvent. nih.govacs.org This system also demonstrated high efficiency and recyclability. nih.govacs.org

In a different approach, a recyclable heterogeneous palladium catalyst, 2P-MCM-41-Pd(OAc)2, was effective in the carbonylative cyclization of 2-iodoanilines with aryl iodides to produce 2-arylbenzoxazinones. organic-chemistry.org This catalyst could also be recycled multiple times without significant loss of activity. organic-chemistry.org Furthermore, a homemade Pd-Cu/C bimetallic catalyst has been utilized for the synthesis of indoles and benzofurans in water via a cascade Sonogashira coupling–cyclization sequence of N-protected 2-iodoanilines. beilstein-journals.org

The table below summarizes some of the heterogeneous catalytic systems used in reactions with 2-iodoaniline derivatives.

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 2P-MCM-41-PdCl2 | Carbonylative annulation | Recyclable up to 8 times | tandfonline.com |

| 2N-MCM-41-Pd(OAc)2 | Cyclocarbonylation | Used in biomass-derived solvent, recyclable | nih.govacs.org |

| 2P-MCM-41-Pd(OAc)2 | Carbonylative cyclization | Recyclable, broad substrate scope | organic-chemistry.org |

| Pd–Cu/C | Sonogashira coupling–cyclization | Bimetallic, used in water | beilstein-journals.org |

Tandem and Cascade Reaction Sequences

The structure of this compound, featuring two distinct functional groups, makes it an ideal starting material for tandem and cascade reactions, allowing for the rapid construction of complex molecular architectures.